molecular formula C21H26O2 B3025703 Gestodene D6 CAS No. 1542211-40-4

Gestodene D6

Cat. No. B3025703
CAS RN: 1542211-40-4
M. Wt: 316.5 g/mol
InChI Key: SIGSPDASOTUPFS-PWFLSJGKSA-N
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Description

Gestodene D6 is the deuterium labeled Gestodene . It is a progestogen hormonal contraceptive . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Gestodene D6 is a click chemistry reagent . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Gestodene D6 is C21H20D6O2 . It has a molecular weight of 316.47 . The SMILES representation of Gestodene D6 is CC[C@@]12C@C#C)([H])[C@@]3([H])C@C(C([2H])([2H])C3)=C([2H])C(C([2H])([2H])C4)=O)([H])CC1 .


Chemical Reactions Analysis

Gestodene D6 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Gestodene D6 has a molecular weight of 316.47 and a molecular formula of C21H20D6O2 . It is a solid substance that is soluble in methanol .

Scientific Research Applications

Contraception and Hormonal Regulation

Gestodene is a synthetic progestin used in combination with synthetic estrogens in oral contraceptives. It selectively binds to progesterone receptors, exerting contraceptive effects by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining. Its high affinity for progesterone receptors makes it an effective contraceptive option .

Endometriosis Management

Endometriosis is a painful condition where endometrial tissue grows outside the uterus. Gestodene has been investigated for its potential in managing endometriosis-related symptoms. It may reduce pain, inflammation, and the size of endometrial implants .

Polycystic Ovary Syndrome (PCOS) Treatment

Gestodene, when combined with ethinylestradiol, has been studied as a treatment for PCOS. It helps regulate menstrual cycles, reduces androgen levels, and improves hirsutism (excessive hair growth) in women with PCOS .

Breast Cancer Research

Research has explored the role of gestodene in breast cancer prevention. Some studies suggest that gestodene-containing contraceptives may reduce the risk of developing breast cancer, although further investigation is needed .

Bone Health and Osteoporosis

Gestodene, like other progestins, affects bone metabolism. It may have a protective effect on bone density, making it relevant for osteoporosis prevention and management .

Androgenetic Alopecia (Male and Female Pattern Baldness)

Gestodene has been investigated for its potential in treating androgenetic alopecia. It may inhibit the action of androgens (male hormones) on hair follicles, promoting hair growth .

Drug Delivery Systems

Researchers have explored gestodene as a component in drug delivery systems. Its lipophilic properties and receptor affinity make it suitable for controlled-release formulations .

Solid-State Phase Transitions and Thermal Stability

In addition to its clinical applications, gestodene has been studied for its solid-state behavior. Researchers have investigated its polymorphs, thermal stability, and phase transitions. Understanding these properties is crucial for drug formulation and stability .

Mechanism of Action

Target of Action

Gestodene D6, also known as Gestodene-d6, is a progestogen hormonal contraceptive . It selectively binds to the progesterone receptor over the estrogen receptor . The progesterone receptor is its primary target, and it plays a crucial role in regulating various functions such as menstrual cycles and pregnancy .

Mode of Action

Gestodene D6 interacts with its primary target, the progesterone receptor, by binding to it . This binding activates the receptor, leading to transcriptional activity mediated by the progesterone receptor . It also weakly induces transcriptional activity mediated by the androgen receptor .

Biochemical Pathways

It is known that the activation of the progesterone receptor can lead to various downstream effects, including the regulation of gene expression and modulation of cellular functions .

Pharmacokinetics

Gestodene D6 exhibits pharmacokinetic properties similar to progesterone . It is almost entirely metabolized before it leaves the body . The half-life of Gestodene D6 is approximately 16 to 18 hours . The absorption of Gestodene D6 in vitro is 99%, and in vivo, it is similar to progesterone .

Result of Action

The molecular and cellular effects of Gestodene D6’s action are primarily related to its role as a progestogen hormonal contraceptive . It increases the growth of MCF-7 cells when used at concentrations ranging from 0.1 to 1 µM . In contrast, gestodene (0.1 mg/kg) reduces tumor growth in an estrogen-dependent model of rat mammary tumors .

Action Environment

The action, efficacy, and stability of Gestodene D6 can be influenced by various environmental factors. For instance, long-term use of combined oral contraceptives containing gestodene has been associated with alterations in glucose metabolism . .

Safety and Hazards

Gestodene D6 is suspected of damaging fertility or the unborn child . It may cause harm to breast-fed children . It is very toxic to aquatic life with long-lasting effects . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood .

Future Directions

Gestodene D6 is intended for use as an internal standard for the quantification of gestodene . It has potential applications in research, particularly in the field of contraceptive development .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSPDASOTUPFS-PWFLSJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gestodene D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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